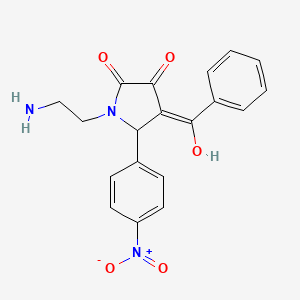![molecular formula C15H17NO2S B11086383 3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11086383.png)
3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-エチル-2-メチルキノリン-4-イル)スルファニル]プロパン酸は、分子式C15H17NO2Sの有機化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。
2. 製法
合成経路と反応条件: 3-[(3-エチル-2-メチルキノリン-4-イル)スルファニル]プロパン酸の合成は、通常、3-エチル-2-メチルキノリンを適切なチオール試薬と制御された条件下で反応させることから始まります。反応は、水酸化ナトリウムなどの塩基の存在下で行われ、スルファニル基の生成が促進されます。得られた中間体は、その後、プロパン酸誘導体と反応させ、最終生成物を得ます。
工業生産方法: この化合物の工業生産には、同様の反応条件を用いた大規模合成が関与する場合がありますが、収率と純度を高めるために最適化されています。これには、連続フローリアクターやクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は酸化反応を受け、通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いることで、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、スルファニル基をチオールに変換します。
置換: この化合物は求核置換反応に関与することができ、スルファニル基は他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件下。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件下。
置換: ハロゲン化物、アミンなど、さまざまな求核剤、穏やかな温度から中等度の温度下。
主な生成物:
酸化: スルホキシド、スルホン。
還元: チオール。
置換: スルファニル基が異なる官能基で置き換わった誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethyl and methyl groups are introduced via Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Introduction of the Propanoic Acid Moiety: The final step involves the reaction of the thioether with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters of propanoic acid.
科学的研究の応用
3-[(3-エチル-2-メチルキノリン-4-イル)スルファニル]プロパン酸は、科学研究においていくつかの応用があります:
化学: より複雑な分子の合成における構成要素として使用され、特に新しい材料や触媒の開発において使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に、キノリン誘導体が有効性を示してきた疾患の治療において、潜在的な治療効果について調査されています。
産業: 特殊化学品や先端材料の開発に使用されています。
作用機序
3-[(3-エチル-2-メチルキノリン-4-イル)スルファニル]プロパン酸の作用機序は、特定の分子標的との相互作用を伴います。キノリン部分は、さまざまな酵素や受容体と相互作用することが知られており、それらの活性を阻害する可能性があります。この相互作用は、細胞プロセスを阻害し、化合物の観測された生物学的効果につながる可能性があります。スルファニル基も、化合物の反応性と結合親和性を調節する役割を果たしている可能性があります。
類似の化合物:
キノリン: 構造が似ていますが、スルファニル基とプロパン酸基がありません。
3-[(3-エチル-4-メチルキノリン-2-イル)スルファニル]プロパン酸: メチル基の位置が異なる構造異性体。
4-ヒドロキシ-2-メチルキノリン-3-イルプロパン酸: スルファニル基の代わりにヒドロキシ基を持つ化合物。
独自性: 3-[(3-エチル-2-メチルキノリン-4-イル)スルファニル]プロパン酸は、スルファニル基とプロパン酸基の両方が存在することによってユニークで、これにより明確な化学的および生物学的特性が与えられます。これらの基のキノリン環上の特定の位置は、化合物の反応性と生物学的標的との相互作用に大きな影響を与える可能性があり、研究および潜在的な治療応用のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring system and are used as antimalarial agents.
Thioether Compounds: Compounds like thioanisole, which contain a sulfanyl linkage and are used in organic synthesis.
Propanoic Acid Derivatives: Compounds like ibuprofen, which contain the propanoic acid moiety and are used as nonsteroidal anti-inflammatory drugs.
Uniqueness
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid is unique due to the combination of the quinoline ring system, the sulfanyl linkage, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
3-(3-ethyl-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)16-13-7-5-4-6-12(13)15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
InChIキー |
DNEFEMYTSOEURO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11086313.png)
![3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11086315.png)
![Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11086320.png)
![N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11086326.png)
![N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11086331.png)
![6-Phenyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11086333.png)
![N-(3-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11086339.png)

![2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11086359.png)
![1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11086366.png)
![3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086373.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)
![2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11086392.png)
![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
